
Ecteinascidin 770
概要
説明
Ecteinascidin 770 is a tetrahydroisoquinoline alkaloid derived from marine tunicates, specifically from the species Ecteinascidia turbinata . This compound is part of the ecteinascidin family, known for their potent antitumor properties. This compound has shown significant cytotoxic activity against various cancer cell lines, making it a subject of extensive research in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ecteinascidin 770 involves the construction of a complex pentacyclic framework. One of the key steps in its synthesis is the preparation of the ABCDE ring system, which includes characteristic substituents in both benzene rings . The synthesis typically involves multiple steps, including the formation of tricyclic lactam intermediates and the use of catalytic hydrogenation in the presence of rhodium on carbon (Rh/C) in methanol .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. The compound is often obtained through semi-synthetic methods, starting from naturally derived precursors. The isolation of this compound from marine sources involves extraction, separation, and purification processes .
化学反応の分析
Types of Reactions: Ecteinascidin 770 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its cytotoxic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acylating agents. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxicity. For example, 2′-N-acyl derivatives have been prepared to investigate their cytotoxicity profiles, with some derivatives showing higher cytotoxicity than the parent compound .
科学的研究の応用
Anticancer Applications
Mechanism of Action
ET-770 exhibits strong anticancer properties by inducing anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. Research has shown that ET-770 sensitizes non-small cell lung cancer (NSCLC) cells to anoikis through the activation of the p53 pathway. This results in the down-regulation of anti-apoptotic proteins such as MCL1 and up-regulation of pro-apoptotic proteins like BAX, leading to enhanced apoptosis in cancer cells .
Case Studies and Findings
- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies demonstrated that ET-770 significantly reduced cell viability in H23 and H460 human lung cancer cells in a dose-dependent manner. At concentrations ranging from 5 to 50 nM, ET-770 was able to induce apoptosis effectively, with approximately 40% of cells undergoing apoptotic death at higher concentrations .
- Soft Tissue Sarcomas : ET-770 is part of a family of ecteinascidins that have been evaluated for their efficacy against various soft tissue sarcomas. Clinical trials have indicated that ecteinascidin 743 (a related compound) is effective in treating these conditions, suggesting a potential therapeutic role for ET-770 .
- Potency Against Different Tumors : ET-770 has shown effectiveness against several tumor models, including P388 lymphoma and B16 melanoma, with significant protective effects observed in vivo .
Antibacterial Applications
Targeting Bacterial Cell Division
Recent studies have highlighted ET-770's antibacterial properties, particularly its ability to inhibit bacterial cell division by targeting the FtsZ protein, crucial for bacterial cytokinesis. In vitro assays revealed that ET-770 demonstrated potent activity against Mycobacterium tuberculosis and other gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Quantitative Findings
- IC50 Values : ET-770 exhibited an IC50 of 0.13 μM against Mycobacterium tuberculosis and varied MIC values against other bacteria:
Summary Table of Applications
作用機序
The mechanism of action of Ecteinascidin 770 involves the activation of the p53 protein, which plays a crucial role in regulating cell cycle and apoptosis . This activation leads to the down-regulation of anti-apoptotic proteins such as myeloid cell leukemia sequence-1 (MCL1) and the up-regulation of pro-apoptotic proteins such as BCL2-associated X protein (BAX) . These molecular changes result in the induction of apoptosis in cancer cells, contributing to the compound’s antitumor activity .
類似化合物との比較
Ecteinascidin 770 is part of the ecteinascidin family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include Ecteinascidin 743, Ecteinascidin 729, Ecteinascidin 745, Ecteinascidin 759A, and Ecteinascidin 759B . This compound is unique due to its specific structural features and the particular pathways it targets, making it a valuable compound for further research and development .
生物活性
Ecteinascidin 770 (ET-770) is a tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia thurstoni. This compound has garnered significant attention due to its potent biological activities, particularly in oncology and microbiology. This article explores the biological activity of ET-770, focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and its antibacterial properties.
ET-770 is characterized by its complex molecular structure, which allows for various modifications to enhance its biological activity. Researchers have synthesized numerous derivatives of ET-770, including 2'-N-acyl derivatives, which have shown improved cytotoxicity compared to the parent compound. For instance, certain derivatives exhibited up to 70-fold greater cytotoxicity against human colon carcinoma cells (HCT116) than ET-770 itself .
Cytotoxic Activity Against Cancer Cells
ET-770 has demonstrated strong cytotoxic effects across a range of human cancer cell lines. The compound's efficacy is highlighted in Table 1, which summarizes the IC50 values for different cancer types:
Cell Line | IC50 (nM) | Source |
---|---|---|
HCT116 (Colon) | 0.96 | |
QG56 (Lung) | 0.74 | |
DU145 (Prostate) | 1.01 | |
H23 (Lung) | 50 | |
H460 (Lung) | Not specified |
The data indicates that ET-770 is particularly effective against colon and lung cancer cells, with low nanomolar IC50 values suggesting potent cytotoxicity.
Induction of Anoikis
One notable mechanism through which ET-770 exerts its effects is by sensitizing cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. In studies involving non-small cell lung cancer cells, ET-770 enhanced the expression of pro-apoptotic proteins such as p53 and BAX while reducing anti-apoptotic proteins like MCL1. This suggests that ET-770 promotes cell death in detached cancer cells through a p53-dependent pathway .
Inhibition of FtsZ Protein
ET-770 also exhibits antibacterial properties by targeting bacterial cell division mechanisms. It has been shown to inhibit the GTPase activity of the FtsZ protein in Escherichia coli, which is crucial for bacterial cytokinesis. The inhibition was found to be concentration-dependent, with an IC50 value of approximately 0.74 ng/mL (0.96 nM). This action disrupts the assembly of FtsZ filaments, leading to impaired bacterial division .
Case Studies and Research Findings
Several studies have investigated the biological activity of ET-770:
- Cytotoxicity Studies : A series of experiments demonstrated that ET-770 and its derivatives significantly inhibited tumor cell growth in vitro, with various modifications leading to enhanced potency.
- Anoikis Sensitization : Research highlighted ET-770's ability to induce anoikis in lung cancer cells, providing insights into its potential as an anti-metastatic agent.
- Antibacterial Activity : The compound was tested against multiple bacterial strains, showing effectiveness against Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 1.01 μM to 32.43 μM .
特性
IUPAC Name |
[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXHQYUWCGGLL-QWIBJBKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。